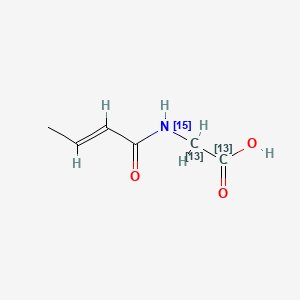
N-Crotonylglycine-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Crotonylglycine-13C2,15N is an isotopic analog of N-Crotonylglycine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. The molecular formula of this compound is C4H7NO3, and it has a molecular weight of 146.12 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Crotonylglycine-13C2,15N can be synthesized from Glycine Methyl Ester Hydrochloride, a non-essential amino acid for human development. The synthetic route involves the reaction of Glycine Methyl Ester Hydrochloride with crotonic acid under specific conditions to introduce the isotopic labels.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same basic principles as the laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the isotopic labels are uniformly incorporated into the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Crotonylglycine-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-Crotonylglycine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for various industrial processes.
Wirkmechanismus
The mechanism of action of N-Crotonylglycine-13C2,15N involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic labels allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the effects of various treatments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine-13C2,15N: Another isotopically labeled compound used in similar applications.
N-Crotonylglycine: The non-labeled analog of N-Crotonylglycine-13C2,15N.
Uniqueness
This compound is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. This dual labeling provides more detailed information in research studies compared to single-labeled compounds .
Eigenschaften
Molekularformel |
C6H9NO3 |
|---|---|
Molekulargewicht |
146.12 g/mol |
IUPAC-Name |
2-[[(E)-but-2-enoyl](15N)amino]acetic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-3-5(8)7-4-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10)/b3-2+/i4+1,6+1,7+1 |
InChI-Schlüssel |
WWJXRJJBIVSSNF-DSPWQMECSA-N |
Isomerische SMILES |
C/C=C/C(=O)[15NH][13CH2][13C](=O)O |
Kanonische SMILES |
CC=CC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[4-(1-hydroxyethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13860722.png)
![(4R,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid](/img/structure/B13860727.png)
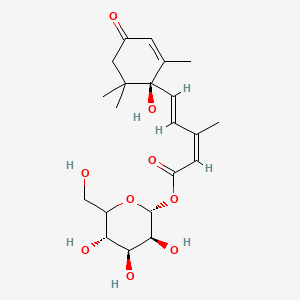
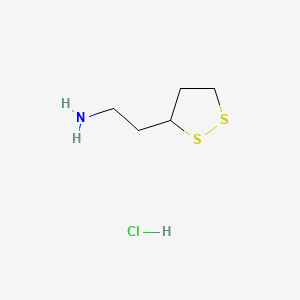
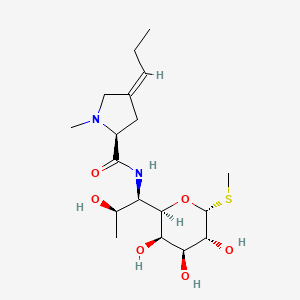


![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
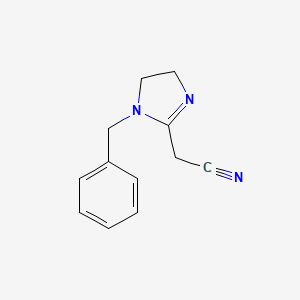
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
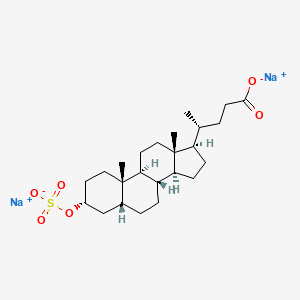
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
